molecular formula C21H19N3O4 B2812875 Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate CAS No. 2034285-63-5

Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B2812875
CAS No.: 2034285-63-5
M. Wt: 377.4
InChI Key: NBQIDLJAHQKJPG-UHFFFAOYSA-N
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Description

Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate is a complex organic compound featuring a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is known for its diverse biological activities and is a common scaffold in medicinal chemistry

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . Therefore, the targets could be various enzymes or receptors involved in these biological processes.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow it to form strong hydrogen bonds with its targets .

Biochemical Pathways

Given the broad-spectrum biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that multiple biochemical pathways might be affected. These could include pathways related to bacterial and viral replication, leishmanial metabolism, and others.

Result of Action

1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidine and benzoate moieties differentiate it from other oxadiazole derivatives, potentially enhancing its biological activity and stability .

Properties

IUPAC Name

methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-27-21(26)16-9-7-15(8-10-16)20(25)24-12-11-17(13-24)18-22-19(28-23-18)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQIDLJAHQKJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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